molecular formula C9H8ClN3O B2857599 1-(5-Chloro-2-methoxyphenyl)triazole CAS No. 2379946-26-4

1-(5-Chloro-2-methoxyphenyl)triazole

Cat. No.: B2857599
CAS No.: 2379946-26-4
M. Wt: 209.63
InChI Key: JNNQDPKCCQJJNN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)triazole is a heterocyclic compound that features a triazole ring substituted with a 5-chloro-2-methoxyphenyl group. Triazoles are known for their diverse biological activities and are commonly found in various therapeutic agents

Mechanism of Action

Target of Action

1-(5-Chloro-2-methoxyphenyl)triazole is a compound that has been found to have potential neuroprotective and anti-neuroinflammatory properties . It has been shown to interact with human microglia and neuronal cell models . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound interacts with its targets and results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the regulation of inflammation and cell death, and their modulation can have significant effects on the health and function of cells.

Pharmacokinetics

Like other triazole compounds, it is expected to have good bioavailability due to its ability to readily bind with a variety of enzymes and receptors in the biological system

Result of Action

The result of the action of this compound is the reduction of inflammation and cell death in neuronal cells . This is achieved through the inhibition of NO and TNF-α production, reduction of the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 . These effects make it a potential candidate for the treatment of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methoxybenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methoxyphenyl)triazole
  • 1-(5-Chloro-3-methoxyphenyl)triazole
  • 1-(5-Chloro-2-ethoxyphenyl)triazole

Comparison: 1-(5-Chloro-2-methoxyphenyl)triazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets or varying degrees of stability under certain conditions .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-9-3-2-7(10)6-8(9)13-5-4-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQDPKCCQJJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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